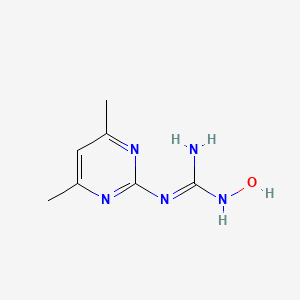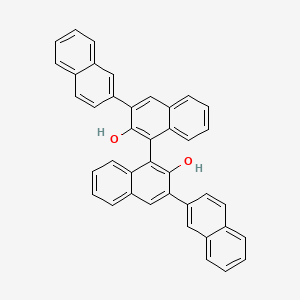
2-((1-((5-Cloro-2-metoxifenil)sulfonil)pirrolidin-3-il)oxi)-6-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound known for its diverse applications in scientific research and industry
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The initial step often involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine under basic conditions to form the sulfonylated pyrrolidine derivative.
-
Coupling with Pyridine Derivative: : The next step involves the coupling of the sulfonylated pyrrolidine with a 6-methylpyridine derivative. This is typically done using a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the electrophilic carbon of the pyridine derivative, facilitated by a suitable base.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also emphasizes the use of cost-effective reagents and solvents, as well as the recycling of by-products to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while nucleophilic substitution at the pyridine ring can introduce various functional groups, enhancing the compound’s versatility.
Mecanismo De Acción
The mechanism by which 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 6-methyl group on the pyridine ring can affect the compound’s electronic distribution and steric interactions, making it unique in its class.
This detailed overview provides a comprehensive understanding of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-4-3-5-17(19-12)24-14-8-9-20(11-14)25(21,22)16-10-13(18)6-7-15(16)23-2/h3-7,10,14H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKAWLPZQGLAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2531845.png)
![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2531846.png)
![4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2531847.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)






